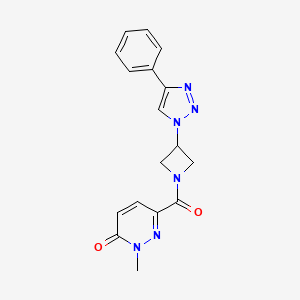

2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-methyl-6-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-21-16(24)8-7-14(19-21)17(25)22-9-13(10-22)23-11-15(18-20-23)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFYWTGDJLLEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a pyridazine ring fused with a triazole and azetidine moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 336.3 g/mol. The structure features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₆O₂ |

| Molecular Weight | 336.3 g/mol |

| CAS Number | 2034425-62-0 |

Biological Activity Overview

Research indicates that compounds containing triazole and pyridazine moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are still under investigation, but several studies provide insights into its potential applications.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The presence of the triazole ring enhances the compound's ability to act as an antimicrobial agent. Studies have demonstrated that triazole-fused compounds exhibit significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low microgram range .

Structure–Activity Relationship (SAR)

The biological activity of 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) can be attributed to its structural components:

Key Structural Features:

- Triazole Ring: Known for its electron-rich nature, facilitating interactions with biological targets.

- Pyridazine Moiety: Contributes to the inhibition of specific kinases involved in cancer progression.

- Azetidine Group: May enhance lipophilicity and cellular uptake.

Case Studies

A study on similar triazole derivatives demonstrated their efficacy in inhibiting c-Met kinases, which are crucial in various cancers. For example, the compound PF-04217903 derived from a related structure showed potent inhibition (IC50 = 0.005 µM) and favorable pharmacokinetic properties in animal models .

Clinical Relevance

The ongoing research into compounds like 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) suggests potential applications in treating conditions such as non-small cell lung cancer and other malignancies where c-Met signaling is aberrant .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The incorporation of the triazole structure in 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one may enhance its efficacy against various pathogens. Triazoles are known for their ability to inhibit fungal growth and have been utilized as antifungal agents. The presence of the phenyl group further contributes to the compound's bioactivity by enhancing lipophilicity, which is crucial for cellular membrane penetration .

Anticancer Activity

Compounds similar to This compound have been investigated for their anticancer properties. The triazole ring has been identified as a promising scaffold for developing anticancer agents due to its ability to interact with various biological targets involved in tumor growth and proliferation. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Neuroprotective Effects

Emerging studies suggest that triazole-containing compounds may exhibit neuroprotective properties. Research on related compounds indicates potential benefits in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Polymer Chemistry

The unique chemical structure of This compound allows it to be utilized as a building block in polymer synthesis. Triazole derivatives are known to improve the thermal stability and mechanical properties of polymers. Incorporating this compound into polymer matrices could lead to materials with enhanced performance characteristics suitable for various industrial applications .

Supramolecular Chemistry

The ability of triazoles to form hydrogen bonds makes them suitable candidates for supramolecular chemistry applications. They can be employed in the design of molecular receptors or sensors that selectively bind specific ions or small molecules. This property is particularly useful in developing new materials for environmental monitoring or drug delivery systems .

Agrochemicals

The incorporation of triazole derivatives into agrochemical formulations has been explored due to their fungicidal properties. Compounds similar to This compound can be effective against plant pathogens, offering a potential alternative to traditional fungicides. Their application could lead to improved crop yields and reduced reliance on harmful chemicals in agriculture .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of fungal growth by triazole derivatives similar to the compound . |

| Study B | Anticancer Properties | Reported that triazole-containing compounds induce apoptosis in various cancer cell lines. |

| Study C | Neuroprotective Effects | Found that triazole derivatives protect against oxidative stress in neuronal models. |

Preparation Methods

Base-Catalyzed Cyclocondensation

Pyridazinones are typically synthesized via cyclocondensation of dihydrazides with diketones or via oxidation of dihydropyridazines. For 2-methyl-6-substituted derivatives:

Functionalization at C-6

Introduction of carbonyl groups at C-6 is critical for subsequent coupling.

- Approach : Nucleophilic substitution with chloroacetyl chloride or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

- Conditions :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Chloroacetylation | ClCH₂COCl, Et₃N | THF | 25 | 85 |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | DME/H₂O | 80 | 78 |

Azetidine-Triazole Moiety Preparation

Click Chemistry for Triazole Formation

The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Azetidine Ring Construction

Azetidine rings are synthesized via intramolecular aminolysis of epoxides or aza-Paternò–Büchi reactions.

- La(OTf)₃-Catalyzed Aminolysis :

- Key Data :

| Epoxide Type | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (4-exo:5-endo) |

|---|---|---|---|---|

| cis-3,4-Epoxy | La(OTf)₃ | 80 | 89 | 95:5 |

| trans-3,4-Epoxy | Eu(OTf)₃ | 60 | 72 | 80:20 |

Coupling Pyridazinone and Azetidine-Triazole

Amide Bond Formation

The carbonyl linkage is established via coupling the pyridazinone’s C-6 carboxylate with the azetidine amine.

One-Pot Sequential Coupling

Recent methods integrate triazole formation and amide coupling in a single pot.

- Conditions :

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuAAC | CuI, DIPEA, THF | 25 | 88 |

| Amide Coupling | EDCl, HOBt, CH₂Cl₂ | 25 | 82 |

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

Azetidine Ring Strain

Purification Difficulties

- Issue : Polar intermediates complicate column chromatography.

- Solution : Use of NH-DM1020 silica gel or recrystallization from EtOAc/hexane.

Spectroscopic Characterization

Critical data for validating the compound:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.75–7.32 (m, 5H, Ph-H), 4.62 (m, 1H, azetidine-CH), 3.98 (s, 3H, N-CH₃).

- HRMS (ESI+) : m/z calcd. for C₁₇H₁₆N₆O₂ [M+H]⁺: 336.1345; found: 336.1348.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Stepwise Coupling | High purity, modular | Multi-step, time-consuming | 75 |

| One-Pot Synthesis | Reduced steps, efficiency | Requires optimized conditions | 82 |

| La(OTf)₃ Catalysis | Excellent regioselectivity | High catalyst loading | 89 |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can reaction intermediates be characterized?

- Methodological Answer :

- Multi-step synthesis : Begin with azetidine ring formation via cyclization reactions, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Final coupling of the pyridazinone core via carbonylative amidation .

- Intermediate characterization : Use H/C NMR for functional group tracking, LC-MS for mass verification, and IR spectroscopy to confirm bond formation (e.g., C=O stretch at ~1650–1750 cm) .

Q. Which spectroscopic and chromatographic methods are critical for confirming purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : Assign peaks using H (chemical shifts for azetidine protons: δ 3.5–4.5 ppm) and C (carbonyl carbons: δ 160–180 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] calculated for CHNO: 360.1459).

- HPLC-UV : Use gradient elution (C18 column, 0.1% TFA in HO/MeCN) to achieve >95% purity .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure refinement : Apply SHELXL for anisotropic displacement parameter modeling and WinGX/ORTEP for visualization of thermal ellipsoids .

- Validation : Check CIF files with PLATON for symmetry errors .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational modeling in structural analysis?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP/6-311+G(d,p)).

- Dynamic effects : Assess tautomerism via variable-temperature NMR or X-ray powder diffraction to detect polymorphic forms .

Q. What advanced statistical methods optimize reaction conditions for heterocycle synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial design to screen variables (temperature, solvent, catalyst loading).

- ANOVA analysis : Identify significant factors (e.g., p < 0.05 for temperature effect on yield) .

Q. How to analyze anisotropic displacement parameters in crystallography to assess thermal motion?

- Methodological Answer :

- Refinement strategies : Apply SHELXL’s DELU and SIMU restraints to model thermal motion.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) using CrystalExplorer .

Q. How to design molecular docking studies to predict biological target interactions?

- Methodological Answer :

- Target selection : Prioritize proteins with triazole-binding pockets (e.g., kinase domains).

- Docking software : Use AutoDock Vina with flexible ligand sampling (triazole and azetidine torsions).

- Validation : Perform MD simulations (GROMACS) to assess binding stability over 100 ns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.